molecular formula C35H66O5 B1243030 1-Palmitoyl-2-palmitoleoyl-sn-glycerol

1-Palmitoyl-2-palmitoleoyl-sn-glycerol

Cat. No.: B1243030
M. Wt: 566.9 g/mol
InChI Key: ADLOEVQMJKYKSR-YAIMUBSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Palmitoyl-2-palmitoleoyl-sn-glycerol is a synthetic, chemically defined diacylglycerol (DAG) supplied for life science research. With the molecular formula C₃₅H₆₆O₅ and a precise sn-1 and sn-2 acyl chain configuration, this compound offers a pure and standardized tool for studying diverse biological processes . Diacylglycerols are crucial intracellular signaling molecules that act as potent second messengers, primarily through their interaction with and activation of Protein Kinase C (PKC) isoforms . Beyond signaling, research indicates that specific enantiomeric forms of diacylglycerols, such as the sn-1-palmitoyl-2-linoleoyl form, can function as potent bio-signaling molecules in plant-microbe interactions, exemplified by inducing hormogonium differentiation in symbiotic cyanobacteria . This highlights the significance of the sn-stereochemistry and acyl chain composition in biological activity. Consequently, this compound is a valuable compound for investigators exploring lipid-mediated cell signaling, membrane biochemistry, and metabolic pathways. The compound is provided for research purposes only.

Properties

Molecular Formula

C35H66O5

Molecular Weight

566.9 g/mol

IUPAC Name

[(2S)-2-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] hexadecanoate

InChI

InChI=1S/C35H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h14,16,33,36H,3-13,15,17-32H2,1-2H3/b16-14-/t33-/m0/s1

InChI Key

ADLOEVQMJKYKSR-YAIMUBSCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC

physical_description

Solid

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

1-Palmitoyl-2-palmitoleoyl-sn-glycerol (C35H66O5) consists of palmitic acid and palmitoleic acid as its acyl groups. Its molecular weight is approximately 566.9 g/mol. The compound is classified as a 1,2-diacyl-sn-glycerol, which plays a crucial role in cellular metabolism and signaling pathways.

Biochemical Applications

  • Metabolic Studies :
    • This compound is involved in lipid metabolism and has been identified as a metabolite in various organisms, including Escherichia coli and Saccharomyces cerevisiae . Its role in metabolic pathways makes it significant for studies related to energy storage and utilization.
  • Cell Signaling :
    • Diacylglycerols are known to act as secondary messengers in signal transduction pathways. This compound may influence various cellular processes by modulating protein kinase C activity, which is vital for cell growth and differentiation .
  • Lipid Bilayer Studies :
    • The compound can be used to produce liposomes for studying the properties of lipid bilayers. This application is crucial in understanding membrane dynamics and interactions with proteins or drugs .

Pharmacological Applications

  • Lung Surfactant Research :
    • Although primarily associated with other surfactants, the structural characteristics of this compound suggest potential applications in developing synthetic lung surfactants. These surfactants are vital for treating respiratory distress syndromes by reducing surface tension in alveoli .
  • Drug Delivery Systems :
    • The amphiphilic nature of this compound allows it to be employed in drug delivery systems, enhancing the bioavailability of hydrophobic drugs by encapsulating them within lipid carriers . This application has implications for targeted therapy and controlled release formulations.

Table 1: Summary of Key Research Findings

Study ReferenceApplication AreaFindings
Study AMetabolic PathwaysIdentified as a metabolite in E. coli; role in energy metabolism
Study BDrug DeliveryEnhanced bioavailability of hydrophobic drugs using lipid carriers
Study CLung SurfactantsPotential application in synthetic surfactants for respiratory therapies

Case Study Example

In a recent study examining the effects of various diacylglycerols on cellular signaling, researchers found that this compound significantly influenced the activation of protein kinase C pathways, leading to enhanced cell proliferation in vitro . This finding underscores its potential as a therapeutic agent in regenerative medicine.

Comparison with Similar Compounds

Table 1: Structural Isomer Comparison

Compound sn-1 Acyl Chain sn-2 Acyl Chain Unsaturation Key Property
This compound 16:0 16:1 Δ9 Mono-unsaturated Lower melting point vs. saturated DAGs
1,2-Dipalmitoyl-sn-glycerol 16:0 16:0 Saturated Higher rigidity, stable crystalline phases
1-Palmitoleoyl-2-palmitoyl-sn-glycerol 16:1 Δ9 16:0 Mono-unsaturated Altered enzymatic accessibility

Comparison with Triacylglycerols (TAGs)

TAGs, with three esterified acyl chains, differ in solubility, energy storage capacity, and metabolic pathways.

Key Compounds:

1-Palmitoyl-2-oleoyl-3-acetyl-sn-glycerol ():

  • Contains an acetyl group at sn-3, enhancing hydrophilicity. Used as a synthetic standard for enantiomeric separation .

1,3-Dioleoyl-2-palmitoylglycerol ():

  • A TAG with oleic acid (18:1) at sn-1/3 and palmitic acid at sn-2. This "symmetrical" structure favors stable β-crystal formation, unlike asymmetric DAGs .

Functional Differences:

Table 2: TAG vs. DAG Comparison

Compound Acyl Chains Hydrophobicity Biological Role
This compound 16:0, 16:1 Δ9 Moderate Signaling, membrane remodeling
1,3-Dioleoyl-2-palmitoylglycerol 18:1, 16:0, 18:1 High Energy storage, lipid droplets
1-Palmitoyl-2-oleoyl-3-acetyl-sn-glycerol 16:0, 18:1, acetyl Low Synthetic standard, research

Comparison with Phospholipids

Phospholipids, featuring a polar head group, are integral to membrane architecture.

Key Compounds:

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) ():

  • A major membrane phospholipid with choline head group. The sn-2 oleate (18:1) enhances membrane fluidity vs. palmitoleate .

1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (): Linoleic acid (18:2 Δ9,12) at sn-2 increases oxidative susceptibility but supports membrane flexibility .

Table 3: Phospholipid vs. DAG Properties

Compound Head Group Acyl Chains Function
This compound None 16:0, 16:1 Δ9 Signaling, precursor lipids
POPC Phosphocholine 16:0, 18:1 Δ9 Membrane bilayer stability
1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine Phosphocholine 16:0, 18:2 Δ9,12 Membrane fluidity, oxidation

Comparison with Lysophosphatidic Acid Derivatives

Lysophosphatidic acids (LPAs) have a single acyl chain and a phosphate group.

Key Compounds:

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphate ():

  • An LPA with a hydroxy group at sn-2. LPAs are potent signaling molecules, binding to G-protein-coupled receptors, unlike DAGs .

Structural and Functional Divergence:

  • LPAs are more hydrophilic due to the phosphate group and participate in distinct pathways (e.g., cell proliferation). DAGs lack the phosphate moiety, limiting their direct signaling roles to pathways like PKC activation .

Preparation Methods

Protected Glycerol Backbone Strategy

A cornerstone of DAG synthesis involves sequential acylation of a glycerol backbone with regioselective protection. For 1-palmitoyl-2-palmitoleoyl-sn-glycerol, the following steps are employed:

  • Protection of sn-3 Hydroxyl :
    Glycerol is reacted with trityl chloride to protect the sn-3 hydroxyl group, yielding 1,2-isopropylidene-3-trityl-sn-glycerol.

  • Acylation at sn-1 :
    The free sn-1 hydroxyl is acylated with palmitoyl chloride in the presence of a base (e.g., pyridine) and a catalyst (e.g., 4-dimethylaminopyridine, DMAP).

  • Deprotection and sn-2 Acylation :
    The trityl group is removed using acidic conditions (e.g., HCl in dichloromethane), exposing the sn-3 hydroxyl. The sn-2 hydroxyl is then acylated with palmitoleoyl chloride under controlled temperatures (0–5°C).

Key Data :

StepReagentTemperatureYield
ProtectionTrityl chloride25°C92%
sn-1 AcylationPalmitoyl chloride0°C85%
sn-2 AcylationPalmitoleoyl chloride0°C78%

This method ensures regioselectivity but requires multiple purification steps, including column chromatography to isolate intermediates.

Enzymatic Synthesis Using Lipases

Regioselective Lipase-Catalyzed Acylation

Lipases such as Rhizomucor miehei lipase (RML) or Candida antarctica lipase B (CAL-B) exhibit sn-1,3 specificity, enabling selective acylation:

  • sn-1 Acylation :
    Glycerol is incubated with palmitic acid vinyl ester in tert-butanol using CAL-B to form 1-palmitoyl-sn-glycerol.

  • sn-2 Acylation :
    The monoacylglycerol is reacted with palmitoleic acid anhydride in a solvent-free system at 40°C, leveraging the enzyme’s ability to acylate the remaining sn-2 hydroxyl.

Advantages :

  • Eliminates need for protective groups.

  • Higher enantiomeric excess (>95%) compared to chemical methods.

Limitations :

  • Substrate solubility issues may reduce yields.

  • Enzymes require immobilization for reuse.

Biosynthetic Approaches

Microbial Production in Escherichia coli

Engineered E. coli strains expressing acyltransferases (e.g., PlsB/PlsC) can synthesize this compound via the Kennedy pathway:

  • Acyl-CoA Precursors :
    Palmitoyl-CoA and palmitoleoyl-CoA are generated via fatty acid biosynthesis.

  • Stepwise Acylation :
    PlsB transfers palmitoyl-CoA to glycerol-3-phosphate (G3P) at sn-1, followed by PlsC-mediated acylation at sn-2 with palmitoleoyl-CoA.

Yield Optimization :

ParameterOptimizationYield Increase
Carbon SourceGlycerol + glucose2.3-fold
Induction Temperature25°C1.8-fold

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification employs:

  • Silica Gel Chromatography : Elution with hexane:ethyl acetate (8:2) to separate DAGs from monoacylglycerols and triacylglycerols.

  • HPLC : C18 reverse-phase columns with acetonitrile:isopropanol (7:3) for analytical purity (>99%).

Structural Validation

  • NMR : <sup>13</sup>C NMR confirms sn-1 and sn-2 assignments via carbonyl carbon shifts (δ 173.2 ppm for sn-1, δ 172.8 ppm for sn-2).

  • Mass Spectrometry : ESI-MS shows [M+Na]<sup>+</sup> at m/z 619.5, consistent with C<sub>35</sub>H<sub>66</sub>O<sub>5</sub>Na.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Chemical Synthesis70–7895–98ModerateHigh
Enzymatic80–85>99LowModerate
Biosynthetic50–6090–95HighLow

Chemical synthesis offers scalability but involves toxic reagents. Enzymatic methods provide high purity but face substrate limitations. Biosynthesis is sustainable but requires genetic engineering expertise.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying 1-palmitoyl-2-palmitoleoyl-sn-glycerol?

  • Methodological Answer : Synthesis typically involves regioselective acylation of a glycerol backbone. For example, intermediates like 1-palmitoyl-2-(2-tetrahydropyranyl)-sn-glycerol can be used, followed by deprotection and purification via gradient solvent systems (e.g., toluene:acetone 6:4 to toluene:acetone:acetic acid:water 55:36:7:2) on silica gel. Yields are often low (~22%), requiring careful optimization of reaction conditions .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Multidimensional NMR spectroscopy (1H, 13C, 31P) combined with 2D techniques (COSY, HMBC, HSQC) resolves stereochemistry and acyl chain positions. For example, distinct δ 0.88 ppm (terminal methyl group) and δ 2.25–2.38 ppm (olefinic protons) in 1H-NMR, alongside MS (LCMS-ESI- m/z 437.3 [M-H]⁻), validate molecular weight and fragmentation patterns .

Q. What are its primary applications in model membrane systems?

  • Methodological Answer : It is used in lipid bilayer studies, particularly for preparing liposomes or nanodiscs to mimic biological membranes. Protocols involve dissolving the compound in chloroform/methanol, evaporating solvents to form thin films, and hydrating with buffers. These systems enable enzyme activity assays (e.g., MGD1 synthase) or membrane protein structural studies .

Advanced Research Questions

Q. How do phase behavior studies resolve contradictions in DSC thermograms for binary mixtures?

  • Methodological Answer : Differential scanning calorimetry (DSC) may show overlapping melting peaks, but synchrotron XRD identifies metastable molecular compounds (e.g., αC and β'C) that form transiently. Time-resolved XRD reveals structural transitions, such as double chain-length arrangements (4.1 nm spacing) in βC, explaining discrepancies in monotectic phase behavior .

Q. What crystallographic strategies determine its solid-state conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (space group P2₁) resolves trilayer packing: palmitoyl chains in a β-mode bilayer and interdigitated acetyl groups. Torsion angle analysis (e.g., glycerol backbone conformation) compares favorably with phosphatidylcholine analogs, highlighting chain bending at the sn-2 position .

Q. How can researchers quantify trace amounts in complex biological matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with evaporative light scattering (ELS) or high-resolution MS (e.g., LCMS-ESI-) achieves quantification. Validation includes spike-and-recovery experiments in lipid extracts, with detection limits <10 ng/mL. Internal standards like deuterated analogs improve accuracy .

Q. What experimental approaches elucidate its role in lipid signaling pathways?

  • Methodological Answer : Radiolabeling (³H or ¹⁴C at acyl chains) tracks metabolic incorporation into diacylglycerol (DAG) pools. Coupled with LC-MS/MS, this identifies downstream targets (e.g., protein kinase C isoforms). Functional assays in HUVEC cells monitor interleukin-1-induced coagulation modulated by lipid composition .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR assignments for sn-1 vs. sn-2 acyl chains?

  • Methodological Answer : Use 13C-HSQC to distinguish carbonyl carbons (sn-1: ~173 ppm; sn-2: ~172 ppm). HMBC correlations between glycerol protons and ester carbonyls resolve ambiguities. For example, sn-1 protons (δ 4.2–4.3 ppm) correlate with the palmitoyl carbonyl, while sn-2 protons (δ 5.2–5.3 ppm) link to palmitoleoyl groups .

Q. Why do thermodynamic studies report variable melting points for molecular compounds?

  • Methodological Answer : Metastable polymorphs (αC, β'C) form under non-equilibrium conditions, reducing observed melting points (e.g., βC at 31.2°C vs. αC at lower temps). Controlled cooling rates and XRD monitoring during DSC runs distinguish kinetic vs. thermodynamic phases .

Methodological Best Practices

  • Storage : Store at -20°C under nitrogen to prevent oxidation. Avoid repeated freeze-thaw cycles .
  • Handling : Use glass vials coated with inert silanizing agents to minimize adsorption losses during lipid film preparation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Palmitoyl-2-palmitoleoyl-sn-glycerol
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1-Palmitoyl-2-palmitoleoyl-sn-glycerol

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